[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride
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Overview
Description
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound with a unique structure that combines a cyclobutyl ring with difluoromethyl and methoxymethyl groups, along with a methanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of difluoromethylating agents, such as difluorocarbene precursors, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions, where the chloride is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.
Addition Reactions: The cyclobutyl ring can undergo addition reactions, especially with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride: has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drug candidates, particularly those requiring difluoromethyl groups for enhanced metabolic stability.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be employed in the modification of biomolecules, aiding in the study of protein interactions and functions
Mechanism of Action
The mechanism by which [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is particularly reactive, allowing for the formation of various derivatives. The difluoromethyl group can influence the compound’s electronic properties, affecting its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- [3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanesulfonyl chloride
- [3,3-difluoro-1-(chloromethyl)cyclobutyl]methanesulfonyl chloride
Comparison
- Uniqueness : The presence of the methoxymethyl group in [3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride provides unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific electronic and steric properties .
Properties
CAS No. |
2624139-49-5 |
---|---|
Molecular Formula |
C7H11ClF2O3S |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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